2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide is a useful research compound. Its molecular formula is C16H15N7O4S and its molecular weight is 401.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide is a complex organic molecule belonging to the purine derivatives class. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article reviews its biological activity based on various studies and data sources.
Chemical Structure and Properties
The compound's structure includes a purine ring system substituted with multiple functional groups that may influence its biological interactions. The molecular formula is C15H16N6O4S, and it has a molecular weight of approximately 364.39 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It can modulate enzyme activities and receptor functions, potentially leading to various biochemical responses. The compound may inhibit enzymes involved in DNA replication or repair mechanisms, which is significant for anticancer applications.
Anticancer Properties
Recent studies have indicated that derivatives of purine compounds exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines such as H460 and A549. The half-maximal inhibitory concentration (IC50) values for these cell lines were reported as 5.929 ± 0.97 μM and 6.76 ± 0.25 μM respectively .
Cell Line | IC50 (μM) | Effect |
---|---|---|
H460 | 5.929 ± 0.97 | Apoptosis induction |
A549 | 6.76 ± 0.25 | Apoptosis induction |
Antimicrobial Activity
The compound's potential antimicrobial properties are also under investigation. Similar purine derivatives have shown efficacy against various bacterial strains and fungi, suggesting that this compound may possess similar capabilities.
Study on Apoptosis Induction
A study focusing on the apoptosis-inducing effects of related theophylline derivatives demonstrated that these compounds could significantly increase the Bax/Bcl-2 ratio in treated cells, leading to enhanced apoptosis . This suggests that the compound under review may also exhibit similar mechanisms.
Toxicity Assessments
In evaluating the safety profile of these compounds, normal hepatocyte cells (LO2) showed minimal toxicity at therapeutic concentrations when exposed to similar derivatives . This indicates a favorable therapeutic index for potential clinical applications.
Research Findings Overview
Research has demonstrated that the biological activities of purine derivatives can be influenced by structural modifications:
- Enzyme Inhibition : Compounds similar to the one have been shown to inhibit enzymes critical for cancer cell proliferation.
- Receptor Interaction : The interaction with specific receptors can lead to either agonistic or antagonistic effects depending on the structural nuances of the compound.
- Cell Viability Effects : Concentration-dependent effects on cell viability have been observed across various cancer cell lines.
Propriétés
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O4S/c1-8-18-13(27-20-8)9-4-5-28-14(9)19-10(24)6-23-7-17-12-11(23)15(25)22(3)16(26)21(12)2/h4-5,7,11H,6H2,1-3H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIPHZHDKRHLMR-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C[N+]3=CN=C4C3C(=O)N(C(=O)N4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N7O4S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.